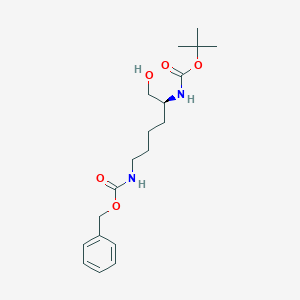
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, hereafter referred to as (S)-BtBHD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family, and is made up of a benzyl tert-butyl group and a 6-hydroxyhexane-1,5-diyl group. The compound has been found to have several biochemical and physiological effects, and has been used for a variety of laboratory experiments.
Applications De Recherche Scientifique
Antioxidant Properties and Polymer Protection
One significant application of compounds structurally related to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is in the field of polymer protection. A study by Pan, Liu, & Lau (1998) elaborates on the synthesis of new antioxidants with hindered phenol groups and higher molecular weight, which show enhanced effectiveness in protecting polypropylene against thermal oxidation. The increase in the molecular weight of these antioxidants through isocyanation boosts their thermal stability and hence their ability to protect polymers.
Synthesis in Organic Chemistry
Another important application is the enantioselective synthesis of related compounds. Campbell et al. (2009) describe an efficient synthesis of a similar compound, which is essential for a series of potent CCR2 antagonists. Their method involves an iodolactamization step, showcasing the compound's utility in synthesizing medically relevant chemicals (Campbell et al., 2009).
Building Blocks in Organic Synthesis
Compounds similar to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate have been explored as building blocks in organic synthesis. Guinchard, Vallée, & Denis (2005) synthesized tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds demonstrate the versatility and potential applications in organic synthesis (Guinchard et al., 2005).
Polymerisable Antioxidants
Another study by Pan, Liu, & Lau (1998) focuses on the synthesis of new monomeric antioxidants containing hindered phenol. These compounds have shown potential in protecting polypropylene against thermal oxidation and are capable of copolymerizing with vinyl monomers.
Synthesis of Azatrioxa[8]circulenes
Plesner et al. (2015) have utilized similar compounds in the precise synthesis of unsymmetrical azatrioxa[8]circulenes. Their research underscores the compound’s relevance in the controlled synthesis of complex organic structures (Plesner et al., 2015).
Propriétés
IUPAC Name |
benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMZGXJGUYNO-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448233 |
Source


|
| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate | |
CAS RN |
82689-20-1 |
Source


|
| Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

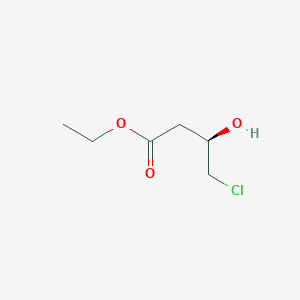
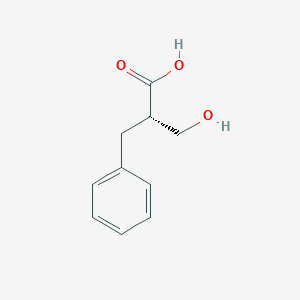
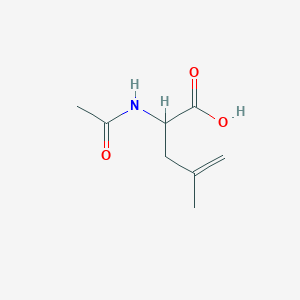
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
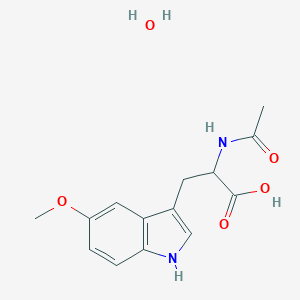
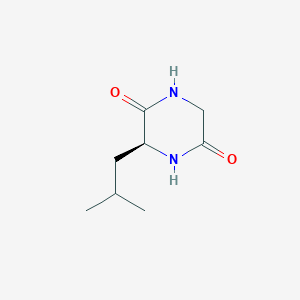
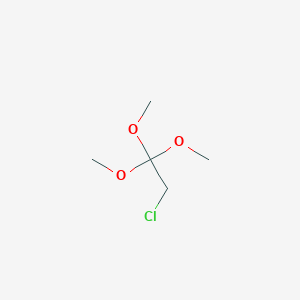
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
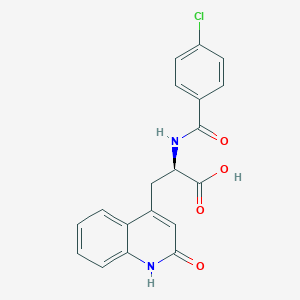
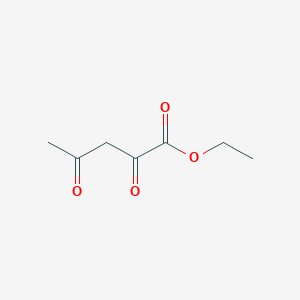
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
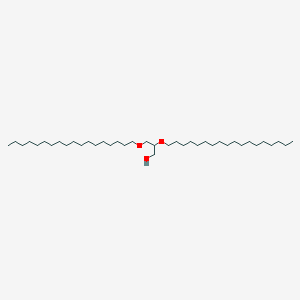
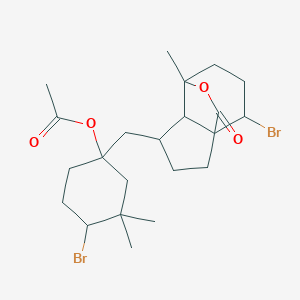
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)